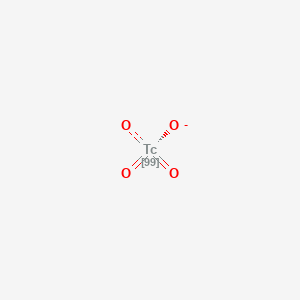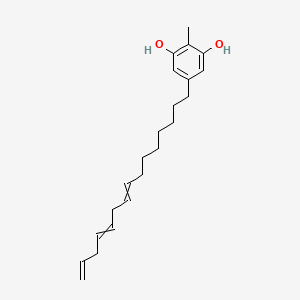
Methylcardol triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylcardol triene is a phenolic compound found in cashew nut shell liquid. It is known for its unique structural features, including a long aliphatic side chain with multiple double bonds. The molecular formula of this compound is C22H32O2, and it has a molecular weight of 328.49 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methylcardol triene can be synthesized from cashew nut shell liquid, which contains several phenolic compounds. The synthesis involves the extraction of cashew nut shell liquid followed by purification processes to isolate this compound. The compound can be further purified using chromatographic techniques .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction of cashew nut shell liquid, followed by chemical processes to isolate and purify the compound. The extraction process typically involves solvent extraction, distillation, and crystallization techniques to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Methylcardol triene undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to form quinones.
Reduction: The double bonds in the aliphatic side chain can be reduced to form saturated compounds.
Substitution: The hydroxyl groups can undergo substitution reactions to form ethers and esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst.
Substitution: Alkyl halides and acid chlorides are commonly used reagents for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated phenolic compounds.
Substitution: Ethers and esters of this compound.
Applications De Recherche Scientifique
Methylcardol triene has a wide range of scientific research applications, including:
Mécanisme D'action
Methylcardol triene exerts its effects through various mechanisms:
α-Glucosidase Inhibition: It inhibits the enzyme α-glucosidase, which is involved in carbohydrate metabolism.
Schistosomicidal Activity: The compound disrupts the cellular structure of Schistosoma mansoni worms, leading to their death.
Polymer Synthesis: Acts as a precursor for the synthesis of benzoxazines, which undergo polymerization to form high-performance materials.
Comparaison Avec Des Composés Similaires
Methylcardol triene is unique due to its multiple double bonds and phenolic structure. Similar compounds include:
Cardanol: Another phenolic compound from cashew nut shell liquid, but with fewer double bonds.
Anacardic Acid: Contains a carboxylic acid group instead of a methyl group.
Cardol: Similar structure but with additional hydroxyl groups.
Uniqueness: this compound’s multiple double bonds and specific phenolic structure make it particularly effective in α-glucosidase inhibition and schistosomicidal activity, distinguishing it from other similar compounds .
Propriétés
Formule moléculaire |
C22H32O2 |
|---|---|
Poids moléculaire |
328.5 g/mol |
Nom IUPAC |
2-methyl-5-pentadeca-8,11,14-trienylbenzene-1,3-diol |
InChI |
InChI=1S/C22H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17-21(23)19(2)22(24)18-20/h3,5-6,8-9,17-18,23-24H,1,4,7,10-16H2,2H3 |
Clé InChI |
UKMBKJYRCZVQFL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1O)CCCCCCCC=CCC=CCC=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![acetic acid;N-[(11S,18S,20R,21S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1S)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B10779531.png)
![(1R)-1,3-bis[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-4,5-dihydroxycyclohexane-1-carboxylic acid](/img/structure/B10779553.png)
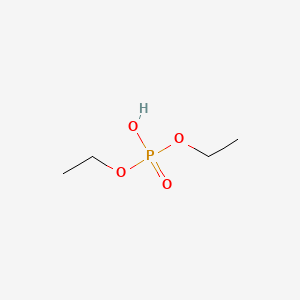
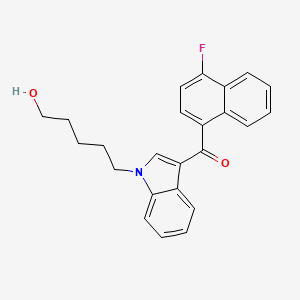

![N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-2-[(4-fluorophenyl)methyl]indazole-3-carboxamide](/img/structure/B10779584.png)
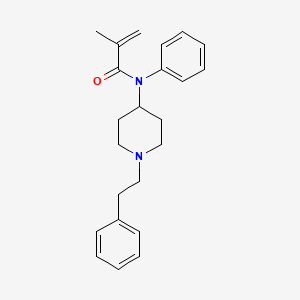
![(3S,5R,6R,8R,9R,10R,12R,14R,17S)-4,4,8,10,14-pentamethyl-17-[(2R)-2,6,6-trimethyloxan-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol](/img/structure/B10779588.png)
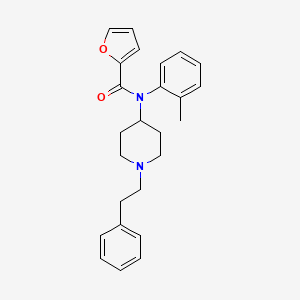
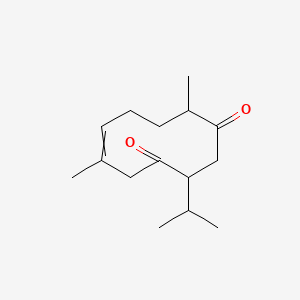

![(S)-N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B10779604.png)
![Tert-Butyl [(1s)-2-Methyl-1-(1,3,4-Oxadiazol-2-Yl)propyl]carbamate](/img/structure/B10779617.png)
